

epirubicin efficacy toxicity different cancer types

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Compound Focus: Epirubicin Hydrochloride

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Epirubicin Efficacy and Toxicity Across Cancers

Cancer Type	Regimen (Abbreviation)	Efficacy Findings	Key Grade 3/4 Toxicities (Compared to Alternatives)
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| **HER2-Negative Breast Cancer** | Docetaxel + Epirubicin (TE) vs. Docetaxel + Capecitabine (TX) | No significant difference in Progression-Free Survival (PFS), Overall Response Rate (ORR), or Disease Control Rate (DCR) [1]. | **Lower risk:** Hand-foot syndrome (RR=14.36 for TX) [1] **Higher risk:** Neutropenia (RR=0.71 for TX) [1] | | **Advanced Soft Tissue Sarcoma** | Epirubicin + Anlotinib (vs. Epirubicin alone) | Significantly improved median PFS (8.6 vs. 3.0 months); higher Overall Response Rate (ORR) and Disease Control Rate (DCR) [2]. | Common TEAEs: Neutropenia (71.1%), Leukopenia (70.3%), Hypertriglyceridemia (47.4%). Toxicity was considered manageable [2]. | | **Advanced Esophageal Cancer** | Multi-agent regimen including Epirubicin (CDFLME) vs. Cisplatin + Fluorouracil (PF) | Significant improvements in Overall Survival (OS), Complete Response (CR) rate, and Disease Control Rate (DCR) [3]. | No significant difference in Grade 3-4 adverse events or treatment-related deaths vs. PF group, except for higher Grade 1-2 mucositis [3]. | | **Breast Cancer (NAC)** | Epirubicin (EPI) vs. Pegylated Liposomal Doxorubicin (PLD) | Pathological Complete Response (pCR) rate was lower for EPI-based regimens (23.1% vs. 32.3%) [4]. | EPI group had more severe adverse events (e.g., 37.8% vs. 10.6% for some AEs). Severe AEs were linked to specific gene mutations [4]. |

Key Experimental Methodologies

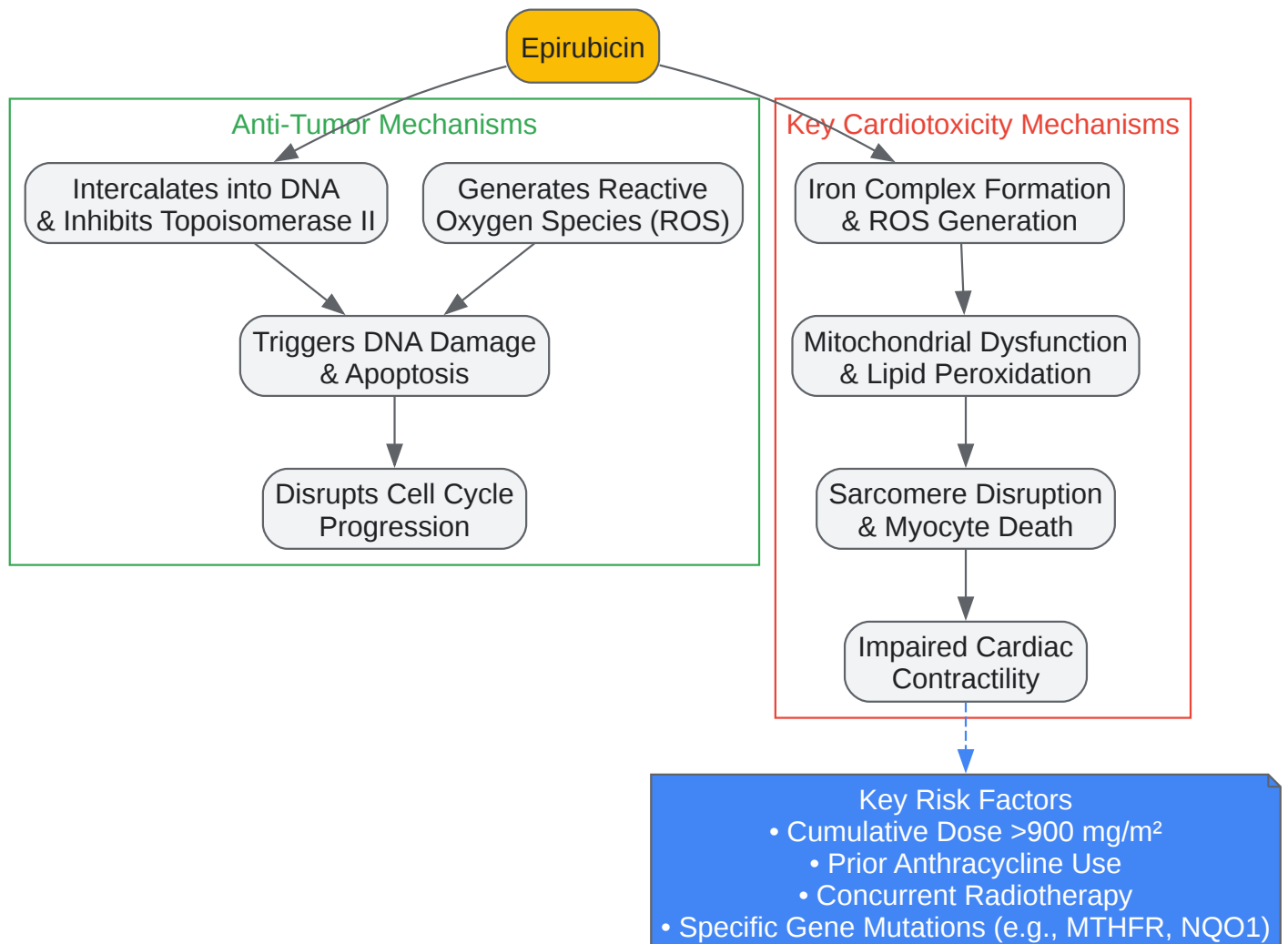
The data in the table above is derived from robust clinical study designs. Here are the methodologies for the key trials cited:

- **Meta-Analysis in HER2-Negative Breast Cancer [1]:** This study pooled data from four clinical trials (three RCTs and one retrospective study) found via systematic search of databases like PubMed and Cochrane Library. Outcomes compared were PFS, ORR, DCR, and Grade 3/4 adverse events. Statistical analysis used random-effects models to calculate hazard ratios (HR) and risk ratios (RR) with 95% confidence intervals (CI).
- **Phase 3 Trial in Soft Tissue Sarcoma [2]:** This was a multicenter, randomized, double-blind study. Patients received either epirubicin with anlotinib (an anti-angiogenic TKI) or epirubicin with a placebo. The primary endpoint was PFS assessed by a blinded independent central review (BICR) per RECIST 1.1 criteria. Secondary endpoints included OS, ORR, DCR, and safety.
- **Retrospective Study in Esophageal Cancer [3]:** Researchers compared a multi-agent epirubicin-containing regimen (CDFLME) against a standard cisplatin-fluorouracil (PF) regimen. Tumor response was evaluated using RECIST 1.1 criteria, and toxicity was graded based on adverse event records.
- **Retrospective Study in Breast Cancer (NAC) [4]:** This multi-center study used propensity-score matching to compare PLD-based and epirubicin-based NAC regimens. pCR was the key efficacy endpoint. Safety was assessed via CTCAE criteria, and next-generation sequencing (NGS) of a 425-gene panel was used to correlate genetic mutations with severe adverse events.

Mechanisms and Risk Factors for Toxicity

Understanding epirubicin's mechanism of action and toxicity drivers is crucial for its application in drug development.

The diagram below illustrates the primary mechanisms of epirubicin's anti-tumor efficacy and its dose-limiting cardiotoxicity.



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Research highlights several specific risk factors for epirubicin-induced toxicity [5] [6] [4]:

- **Cardiotoxicity:** The risk of congestive heart failure (CHF) increases rapidly at **cumulative doses exceeding 900 mg/m²** and is further elevated by factors like prior anthracycline use, concurrent radiotherapy, or pre-existing cardiovascular disease [6].
- **Genetic Predisposition:** Severe adverse events have been significantly associated with mutations in genes involved in drug metabolism and DNA repair, including **MTHFR, DPYD, NQO1, ERCC1, UGT1A1, TYMS, and TP53** [4].

- **Secondary Leukemia:** There is a risk of developing secondary acute myelogenous leukemia (AML), which increases with concomitant use of other DNA-damaging agents [6].

Interpretation and Development Context

- **Comparative Efficacy:** Epirubicin demonstrates comparable efficacy to other anthracyclines like doxorubicin and regimens like TX in breast cancer, but its value is pronounced in specific combinations, such as with anlotinib in sarcoma or in multi-agent regimens for esophageal cancer [1] [2] [3].
- **Toxicity Trade-offs:** The choice of regimen involves a trade-off between different toxicity profiles. For instance, while the TE regimen may cause more neutropenia, the TX regimen leads to more hand-foot syndrome [1].
- **Novel Formulations:** Research into formulations like pegylated liposomal doxorubicin (PLD) aims to offer comparable efficacy with a better safety profile, particularly regarding cardiotoxicity and severe adverse events, as shown in the NAC setting for breast cancer [4].

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